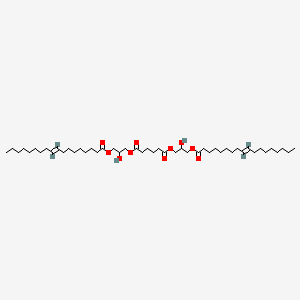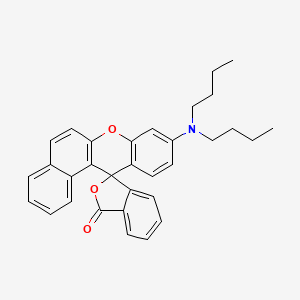
trans-2-Hexadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Hexadecene: is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. It is a long-chain hydrocarbon with the molecular formula C16H32 . This compound is notable for its applications in various industrial processes and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Hexadecene typically involves the dehydration of alcohols or the dehydrohalogenation of alkyl halides . One common method is the Wittig reaction , where an aldehyde or ketone reacts with a phosphonium ylide to form the desired alkene. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic dehydrogenation of hexadecane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures and pressures to facilitate the removal of hydrogen atoms, resulting in the formation of the double bond.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Hexadecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include and .
Reduction: The compound can be reduced to hexadecane using hydrogen gas in the presence of a metal catalyst like .
Substitution: this compound can participate in electrophilic addition reactions, where reagents such as (e.g., HBr, HCl) add across the double bond to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Hydrogen halides in an inert solvent like dichloromethane.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hexadecane.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Chemistry: trans-2-Hexadecene is used as a starting material in the synthesis of various organic compounds. It serves as a precursor in the production of surfactants, lubricants, and polymers.
Biology: In biological research, this compound is utilized in the study of lipid metabolism and membrane dynamics . Its long hydrocarbon chain makes it a suitable model compound for investigating the behavior of lipid bilayers.
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of drug delivery systems . Its hydrophobic nature allows it to be incorporated into lipid-based carriers for the controlled release of hydrophobic drugs.
Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of detergents, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of trans-2-Hexadecene primarily involves its interaction with lipid membranes . Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting their fluidity and permeability. This property is exploited in the design of lipid-based drug delivery systems, where this compound helps to modulate the release of encapsulated drugs.
Comparison with Similar Compounds
1-Hexadecene: Another long-chain alkene with a double bond at the first carbon.
2,4-Hexadiene: A shorter-chain diene with two double bonds.
Uniqueness: trans-2-Hexadecene is unique due to its specific double bond position and long hydrocarbon chain , which confer distinct physical and chemical properties. Its ability to integrate into lipid membranes and its role as a precursor in various chemical syntheses highlight its versatility compared to other similar compounds.
Properties
CAS No. |
74533-96-3 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
(E)-hexadec-2-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5H,4,6-16H2,1-2H3/b5-3+ |
InChI Key |
YITMLDIGEJSENC-HWKANZROSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C |
Canonical SMILES |
CCCCCCCCCCCCCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



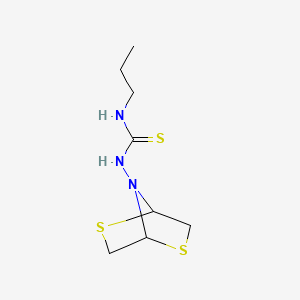
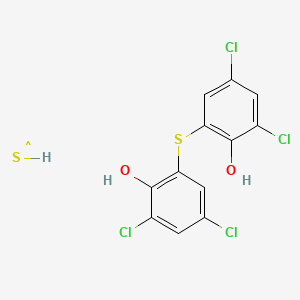


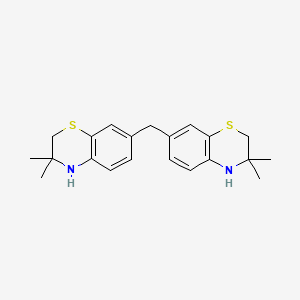
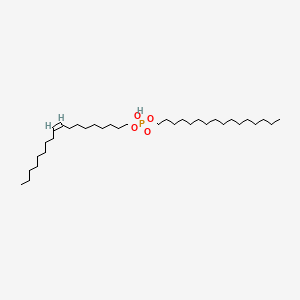
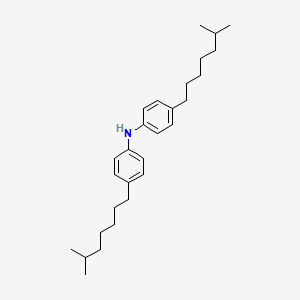
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
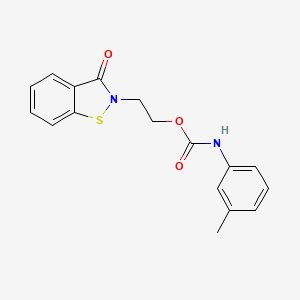

![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
